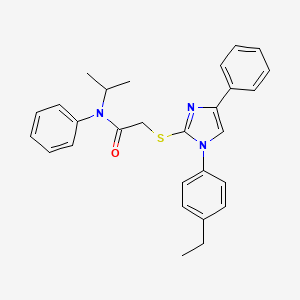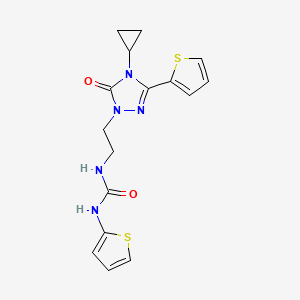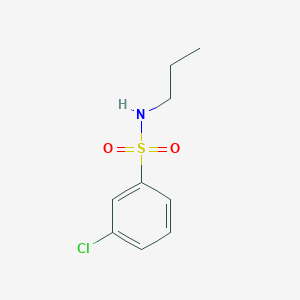![molecular formula C9H10N4O3 B2392262 Acétate de méthyle 2-(7-hydroxy-5-méthyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl) CAS No. 477871-90-2](/img/structure/B2392262.png)
Acétate de méthyle 2-(7-hydroxy-5-méthyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate” is a chemical compound with the CAS Number: 477871-90-2. It has a molecular weight of 222.2 and its IUPAC name is methyl (7-hydroxy-5-methyl [1,2,4]triazolo [1,5-a]pyrimidin-6-yl)acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10N4O3/c1-5-6 (3-7 (14)16-2)8 (15)13-9 (12-5)10-4-11-13/h4,6H,1,3H2,2H3, (H,10,11,12) . This code provides a specific textual representation of the compound’s molecular structure.Applications De Recherche Scientifique
Activité antimicrobienne
Les [1,2,4]triazolo[1,5-a]pyrimidines, la classe de composés à laquelle appartient le composé donné, ont été trouvées pour présenter des activités antibactériennes et antifongiques significatives .
Activité antivirale
Ces composés ont également montré un potentiel en tant qu'agents antiviraux. Ils ont été étudiés pour leur activité pharmacologique causée par la liaison à l'ARN TAR du VIH .
Activité antiparasitaire
Les [1,2,4]triazolo[1,5-a]pyrimidines ont été utilisées dans le développement de médicaments antiparasitaires .
Activité anticancéreuse
Les composés de cette classe ont montré un potentiel dans le traitement du cancer. Par exemple, certaines [1,2,4]triazolo[1,5-a]pyrimidines portant des groupes fonctionnels aux positions C-2 et C-7 ont affiché une bonne capacité antiproliférative .
Inhibiteurs de la dihydroorotate déshydrogénase
Ces composés ont été utilisés comme réactifs pour la synthèse d'inhibiteurs de la dihydroorotate déshydrogénase, qui ont montré une activité antipaludique .
Réaction de Vilsmeier
Le composé donné peut être utilisé comme réactif pour la réaction de Vilsmeier de carbocycles conjugués et d'hétérocycles .
Étude de la couche de charge d'espace
Ce composé a été utilisé comme additif pour étudier la couche de charge d'espace dans les microcristaux de bromure d'argent .
Synthèse de complexes de Ruthénium (II)-Hmtpo
Il a été utilisé comme réactif pour la synthèse de complexes de Ruthénium (II)-Hmtpo .
Mécanisme D'action
Target of Action
Related compounds have been used as reactants for the synthesis of dihydroorotate dehydrogenase inhibitors , which play a crucial role in the de novo pyrimidine biosynthesis pathway.
Mode of Action
It’s known that related compounds can bind to their target proteins and inhibit their function . This interaction can lead to changes in the biochemical pathways that these proteins are involved in.
Biochemical Pathways
, related compounds have been shown to affect the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of pyrimidine nucleotides, which are vital components of DNA and RNA.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Methyl 2-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate .
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate has several advantages and limitations for lab experiments. One of the main advantages of using Methyl 2-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate is that it is relatively easy to synthesize and purify. It also has a low toxicity, making it safe to use in lab experiments. However, it has a low solubility in water, making it difficult to use in certain experiments.
Orientations Futures
Methyl 2-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate has a wide range of potential applications in the field of drug development. It can be used to develop new drugs or to improve existing drugs. In addition, it can be used to develop new drug delivery systems and to improve existing drug delivery systems. It can also be used to study the interactions between organic molecules and metal ions, as well as the binding of small molecules to proteins. Finally, it can be used to develop new compounds with improved properties.
Méthodes De Synthèse
Methyl 2-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate can be synthesized using a two-step method. The first step involves the reaction of 7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl chloride with methanol in the presence of sodium hydroxide. This reaction results in the formation of the desired Methyl 2-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate as a colorless solid. The second step involves the purification of the compound using column chromatography.
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-5-6(3-7(14)16-2)8(15)13-9(12-5)10-4-11-13/h4H,3H2,1-2H3,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNHIJDKQAZILS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=CN2)CC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(9H-Fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B2392179.png)
![Ethyl 2-(isoxazole-5-carboxamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2392180.png)
![2-Cyano-6-azaspiro[2.5]octane-2-carboxylic acid;hydrochloride](/img/structure/B2392181.png)
![3-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2392182.png)
![Ethyl 7-chloro-6-formyl-2-[(piperidin-1-ylacetyl)amino]-4,5-dihydro-1-benzothiophene-3-carboxylate](/img/structure/B2392184.png)


![N-(1,3-benzodioxol-5-yl)-2-[[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide](/img/structure/B2392189.png)
![3-(4-ethoxyphenyl)-8-fluoro-5-(2-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2392190.png)


![methyl {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate](/img/structure/B2392197.png)

